Atractylenolide I
Description
Properties
IUPAC Name |
(4aS,8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVSGQPHMUYCRS-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)CCC[C@@]3(C=C2OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316467 | |
| Record name | Atractylenolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73069-13-3 | |
| Record name | Atractylenolide I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73069-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylenolide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Transformation Data Table:
| Step | Reactant | Oxidant | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Atractylenolide II | m-CPBA | −40°C | >95 | Hydroxylation via HAT mechanism |
| 2 | Atractylenolide III | Air | Room temperature | Quantitative | Dehydration to ATR I |
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Atractylenolide I undergoes various chemical reactions, including:
Oxidation: Conversion of atractylenolide II to atractylenolide III, followed by dehydration to form this compound.
Reduction: Reduction reactions can modify the lactone ring structure, altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation models.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various organic reagents depending on the desired functional group.
Major Products:
Oxidation: Atractylenolide III and subsequently this compound.
Reduction: Modified lactone ring structures.
Substitution: Functionalized atractylenolide derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating cellular pathways and gene expression.
Medicine: Demonstrated anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Potential use in developing pharmaceuticals and nutraceuticals.
Mechanism of Action
Atractylenolide I is part of a group of compounds known as atractylenolides, which also includes atractylenolide II and atractylenolide III. While all three compounds share similar pharmacological properties, there are notable differences:
Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.
Atractylenolide III: Exhibits strong anti-inflammatory and neuroprotective effects.
Uniqueness of this compound: this compound is unique in its ability to induce cancer cell differentiation and block the immunosuppressive environment, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Structural Features
- Atractylenolide I: Lacks a hydroxyl group at C-8 (m/z 231 → 185.09 fragmentation) .
- Atractylenolide II: Contains a C-8 hydrogen (m/z 233 → 215.07 fragmentation) .
- Atractylenolide III: Features a hydroxyl group at C-8 (m/z 249 → 231.03 fragmentation), enhancing polarity and solubility .
Pharmacokinetic Profiles
Absorption and Bioavailability
*Data from wheat bran-processed rhizomes .
Metabolism
- This compound: Metabolized into hydroxylated (e.g., M5) and hydrolyzed derivatives, improving solubility and anti-inflammatory activity .
- Atractylenolide III: Minimal metabolism required due to inherent hydrophilicity; directly absorbed into systemic circulation .
Pharmacological Activities
Anti-Cancer Effects
Anti-Inflammatory and Immunomodulatory Effects
- This compound: Suppresses TNF-α, IL-6, and IL-1β via JAK2/STAT3 and NF-κB pathways; superior to III in neuroinhibition .
- Atractylenolide III: Inhibits LPS-induced NO production in macrophages (IC50 ~20 μM) .
- Atractylenolide II: Moderate anti-inflammatory activity; less studied compared to I and III .
Gastrointestinal Protection
- This compound: Promotes intestinal epithelial cell migration; treats gastric cancer cachexia .
- Atractylenolide III: Protects against acute gastric ulcers (p < 0.01 vs. control) .
Biological Activity
Atractylenolide I (AT-I) is a bioactive compound derived from the traditional Chinese medicinal herb Atractylodes macrocephala . This sesquiterpenoid lactone has garnered attention due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article delves into the various biological activities of AT-I, supported by research findings and case studies.
1. Anti-Cancer Properties
1.1 Mechanisms of Action
AT-I exhibits significant anti-cancer effects across various cancer types, including colorectal cancer (CRC), breast cancer, and non-small cell lung cancer (NSCLC). The mechanisms through which AT-I exerts its anti-cancer effects include:
- Induction of Apoptosis : In CRC cells, AT-I has been shown to induce apoptosis, as evidenced by increased caspase-3 and PARP-1 cleavage, enhanced expression of pro-apoptotic protein Bax, and decreased expression of anti-apoptotic protein Bcl-2 .
- Suppression of Glycolysis : AT-I inhibits glycolysis in CRC cells by downregulating the expression of hexokinase 2 (HK2), a key glycolytic enzyme, thereby reducing glucose uptake and lactate production .
- Inhibition of JAK2/STAT3 Pathway : AT-I negatively regulates STAT3 phosphorylation through direct interaction with JAK2, which plays a crucial role in cell survival and proliferation .
1.2 In Vivo Studies
In animal models, AT-I significantly suppressed tumor growth in HCT116-xenografted mice and demonstrated efficacy against A549 lung cancer cells in nude mice models . These findings suggest that AT-I may serve as a promising therapeutic agent for various cancers.
2. Neuroprotective Effects
AT-I also exhibits neuroprotective properties, particularly in models of neuroinflammation. Key findings include:
- Reduction of Pro-Inflammatory Mediators : In BV-2 microglial cells, AT-I diminished the release of nitric oxide (NO) and reduced the expression of pro-inflammatory cytokines such as TNF-α and IL-6 following lipopolysaccharide (LPS) stimulation .
- Induction of HO-1 Expression : The compound induces heme oxygenase-1 (HO-1), which mediates its inhibitory effects on NO release during inflammatory responses .
3. Anti-Cancer Cachexia
Recent studies have indicated that AT-I can ameliorate cancer cachexia—a syndrome characterized by weight loss and muscle wasting common in cancer patients—by inhibiting the biogenesis of IL-6 and tumor-derived extracellular vesicles . This suggests potential applications in supportive care for cancer patients.
4. Summary of Research Findings
The following table summarizes key studies on the biological activities of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Li et al., 2020 | Colorectal Cancer | Induces apoptosis; suppresses glycolysis; inhibits JAK2/STAT3 signaling |
| Zhang et al., 2015 | Neuroprotection | Reduces NO release; diminishes pro-inflammatory cytokines |
| Meng et al., 2022 | Cancer Cachexia | Ameliorates cachexia through inhibition of IL-6 biogenesis |
| Guo et al., 2019 | Lung Cancer | Suppresses tumor growth; enhances apoptotic markers |
5. Conclusion
This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in cancer treatment and neuroprotection. Its ability to induce apoptosis, suppress glycolysis, and mitigate inflammation positions it as a candidate for further clinical exploration. Future research should focus on elucidating its mechanisms in greater detail and assessing its efficacy in clinical trials.
Q & A
Q. What are the primary pharmacological mechanisms of Atractylenolide I, and which signaling pathways are involved?
this compound exerts anti-inflammatory and anticancer effects primarily through modulation of the JAK2/STAT3 pathway, as demonstrated by its ability to suppress phosphorylation of JAK2 and STAT3, thereby downregulating pro-survival genes like Bcl-xL and MMP-9 . Additional mechanisms include inhibition of TLR4/NF-κB and MAPK pathways, which reduce cytokine production (e.g., TNF-α, IL-6) in macrophages and cancer cells . For mechanistic studies, researchers should combine Western blotting for pathway proteins with functional assays (e.g., apoptosis via Annexin V/PI staining) to validate target engagement.
Q. How can this compound be isolated and quantified from Atractylodes macrocephala?
Optimal extraction uses ethanol (60–76% concentration) in a gradient elution HPLC method with acetonitrile-water mobile phases, detecting this compound/II at 220 nm and Atractylenolide III at 276 nm . Orthogonal techniques like LC-MS/MS are recommended for pharmacokinetic studies in plasma, ensuring specificity for metabolites . Storage of purified compounds should adhere to 0°C–6°C to prevent degradation .
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory effects?
LPS-induced RAW264.7 macrophages and BV2 microglial cells are standard models. This compound (25–50 μM) significantly inhibits Ox-LDL-induced foam cell formation in VSMCs and reduces TNF-α/IL-6 secretion in a dose-dependent manner . Researchers should include positive controls (e.g., dexamethasone) and measure cytokine levels via ELISA or multiplex assays.
Advanced Research Questions
Q. How can contradictory data on this compound’s toxicity be resolved, particularly regarding reproductive safety?
While highlights a lack of reproductive toxicity data, in vivo models like zebrafish embryogenesis or rodent pregnancy studies are critical. Concurrently, in silico toxicity prediction tools (e.g., ProTox-II) can prioritize high-risk compounds for validation. For Atractylodes extracts, compositional variability (e.g., this compound/III ratios) must be standardized to isolate compound-specific effects .
Q. What experimental designs are recommended for evaluating this compound in cancer cachexia models?
The pilot study by Liu et al. (2007) used a 7-week randomized design in gastric cancer cachexia patients, measuring mid-arm muscle circumference (MAMC), Karnofsky performance status, and cytokines (TNF-α, IL-1, PIF) . For preclinical replication, use xenograft models with muscle wasting (e.g., C26 colon adenocarcinoma) and pair cytokine profiling with metabolomics to assess glycolysis suppression via JAK2/STAT3 inhibition .
Q. How can network pharmacology approaches identify novel targets for this compound?
PharmMapper and STRING databases predict interactions with proteins like NLRP3 inflammasome components, validated via siRNA knockdown in CUMS-induced depressive mice . Researchers should integrate transcriptomics (RNA-seq) with molecular docking to prioritize targets, followed by SPR or ITC for binding affinity validation .
Q. What strategies improve the bioavailability of this compound in pharmacokinetic studies?
Co-administration with absorption enhancers (e.g., sodium caprate) or nanoformulation (liposomes) can address its low oral bioavailability. UPLC-MS/MS studies in rats show a Tmax of 1–2 hours and elimination half-life of ~4 hours, suggesting dosing intervals should be optimized for sustained pathway inhibition .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
